molecular formula C15H22ClN B2385117 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride CAS No. 2241131-34-8

2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride

Cat. No.: B2385117
CAS No.: 2241131-34-8
M. Wt: 251.8
InChI Key: HHOVTINDETZYDZ-UHFFFAOYSA-N
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Description

2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C15H22ClN. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopropylphenyl)methyl]piperidine typically involves the reaction of 2-cyclopropylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclopropylphenyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Cyclopropylphenyl)methyl]piperidine
  • 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrobromide
  • 2-[(2-Cyclopropylphenyl)methyl]piperidine;acetate

Uniqueness

2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-[(2-cyclopropylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N.ClH/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14;/h1-2,5,7,12,14,16H,3-4,6,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOVTINDETZYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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